Sulfoxide, bis(pentafluorophenyl)-
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Overview
Description
Sulfoxide, bis(pentafluorophenyl)- is an organosulfur compound characterized by the presence of two pentafluorophenyl groups attached to a sulfoxide functional group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfoxide, bis(pentafluorophenyl)- typically involves the oxidation of the corresponding sulfide. One common method is the reaction of bis(pentafluorophenyl) sulfide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation to the sulfone.
Industrial Production Methods
Industrial production of sulfoxide, bis(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Sulfoxide, bis(pentafluorophenyl)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Bis(pentafluorophenyl) sulfone.
Reduction: Bis(pentafluorophenyl) sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sulfoxide, bis(pentafluorophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sulfoxide, bis(pentafluorophenyl)- involves its ability to interact with various molecular targets through its sulfoxide functional group. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. Additionally, its electron-withdrawing pentafluorophenyl groups enhance its reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality but different substituents.
Bis(pentafluorophenyl) sulfone: The oxidized form of sulfoxide, bis(pentafluorophenyl)-.
Bis(pentafluorophenyl) sulfide: The reduced form of sulfoxide, bis(pentafluorophenyl)-.
Uniqueness
Sulfoxide, bis(pentafluorophenyl)- is unique due to its combination of the sulfoxide functional group with highly electron-withdrawing pentafluorophenyl groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfinylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F10OS/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJOYZAOJDXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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